molecular formula C9H11NO B1354788 5-Methoxyindoline CAS No. 21857-45-4

5-Methoxyindoline

Cat. No. B1354788
CAS RN: 21857-45-4
M. Wt: 149.19 g/mol
InChI Key: YYDYAQAVAHKFJO-UHFFFAOYSA-N
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Description

5-Methoxyindole is a compound that belongs to the indole family, characterized by a methoxy group attached to the indole ring structure. It is related to various biological activities and has been studied in different contexts, including its role in inhibiting tubulin polymerization, which is a mode of action for certain cytostatics , and its potential as a carrier for anticancer drugs . It also appears to act as an endogenous ligand modulating serotonin transport and has distinct photophysical properties compared to other indole derivatives .

Synthesis Analysis

The synthesis of 5-Methoxyindole has been approached through different pathways. One method involves the rearrangement of 1-methoxy-2-oxindoles in acidic solutions to form 5-substituted 2-aminophenylacetic acid derivatives, which are then cyclized to yield 2-oxindoles. This process has been used to synthesize 5-methoxyindole from 5-methoxy-2-oxindole . Another synthesis route is seen in the context of oxidative polymerization, where derivatives like 5-methoxyindole are used to form complex structures such as diindolocarbazoles .

Molecular Structure Analysis

The molecular structure of 5-Methoxyindole and related compounds has been characterized using various spectroscopic methods. For instance, 5-ethoxymethyl-8-hydroxyquinoline, a compound with a similar methoxy substitution pattern, was analyzed using NMR, IR, and X-ray powder diffraction, revealing a non-planar structure in the solid state stabilized by π–π stacking interactions and weak intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

5-Methoxyindole participates in various chemical reactions, including its role in the photobasicity mediated by water oxidation. A proposed mechanism suggests that photoexcited 5-Methoxyindole transfers a hole to adjacent water molecules, followed by rapid electron-coupled proton transfer . Additionally, 5-Methoxyindole derivatives have been shown to selectively bind to metal ions such as cadmium, which could be useful for sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxyindole are influenced by its molecular structure. Its fluorescence quantum yield and lifetime differ significantly from indole and its methyl-substituted derivatives, indicating a unique excited state behavior . The compound's interaction with tubulin and its inhibition of polymerization suggest that it has a significant affinity for the colchicine site on tubulin, which is crucial for its cytostatic activity . Furthermore, the controlled release of drugs from carriers like methoxy-modified kaolinite indicates that the methoxy group can influence the interaction and release kinetics of pharmaceutical compounds .

Scientific Research Applications

Drug Delivery and Cancer Treatment

  • Controlled Drug Release: Methoxy-modified kaolinite, a novel carrier for anticancer drugs like 5-fluorouracil, demonstrates controlled release due to the strong affinity and diffusion restriction by kaolinite layers, offering potential for colon-specific drug delivery (Tan et al., 2017).
  • Tubulin Polymerization Inhibition: Methoxy-substituted indoles, including 5-methoxyindoline derivatives, have shown effectiveness in inhibiting tubulin polymerization, a key mechanism in certain types of cancer treatments (Gastpar et al., 1998).

Chemosensors and Environmental Applications

  • Metal Ion Detection: Chemosensors incorporating methoxyquinoline structures, closely related to 5-methoxyindoline, have been developed for selective detection of metal ions like cadmium, useful in monitoring environmental and food safety (Prodi et al., 2001).

Neurological and Psychiatric Research

  • Endocoid Activity: 5-Methoxytryptoline, structurally related to 5-methoxyindoline, exhibits potent inhibition of imipramine binding and serotonin uptake, indicating a role in modulating serotonin transport, which is significant in the context of neurological and psychiatric disorders (Segonzac et al., 1985).

Pharmacological Characterization

  • Melatonin-Pinoline Hybrids: Compounds structurally related to 5-methoxyindoline, like pinoline and melatonin-pinoline hybrids, have been studied for their potential to stimulate neurogenesis and neuronal maturation, highlighting their relevance in neuropharmacology and brain health (de la Fuente Revenga et al., 2015).

Chemical Synthesis and Material Science

  • Catalysis and Synthesis: Research in chemical synthesis has explored the utilization of 5-methoxyindoline and its derivatives in various catalytic processes, contributing to the development of new synthetic methods and materials (Pal et al., 2005).

Safety And Hazards

Safety data sheets indicate that 5-Methoxyindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research could explore the potential applications of 5-Methoxyindoline in various fields. For instance, its homolog, 5-Methoxyindole, has shown promise as an antifungal agent . Further studies could also investigate the chemical reactions and mechanisms of action of 5-Methoxyindoline.

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYAQAVAHKFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443634
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyindoline

CAS RN

21857-45-4
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-indole
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Synthesis routes and methods I

Procedure details

To a solution of 5-methoxyindole (528 mg, 3.6 mmol) in acetic acid (5 mL) was added sodium cyanoborohydride (452 mg, 7.2 mmol) by small portions at room temperature and the mixture was stirred for 18 h in situ. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (×3) and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give almost pure title compound (503 mg, 94%).
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

5-Methoxyindole (50 g, 0.34 mol) was dissolved in glacial acetic acid (500 mL) in a 3 L 3-necked flask fitted with a mechanical stirrer, a dropping funnel and a thermometer. The solution was cooled to 10-12° C. with an ice bath and sodium cyanoborohydride (64 g, 1.0 mol) was added in portions while ensuring the temperature remained at or below 15-16° C. After the addition was complete the cooling bath was removed and the reaction was warmed to ambient temperature for 0.5 hour. TLC (1:1 EtOAc/hexane) confirmed a complete reaction. The reaction was cooled to 5-10° C. and 50% aqueous sodium hydroxide was added until the pH was 8-10. The product oiled out and was extracted with ethyl acetate (3×700 mL). The combined organic layers were washed with water (2×500 mL) and brine (400 mL), dried over anhydrous potassium carbonate, filtered and concentrated to afford 5-methoxyindoline (50 g, 0.337 mol, 99% yield) as a thick oil. This product was used without further purification. The structure was corroborated by NMR spectroscopy.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 g
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reactant
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods III

Procedure details

When 5-methoxy-1H-indole was substituted for 5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole in Example 7, Step F, the identical process afforded the title compound in 84% yield., as a creamy syrup. 1H-NMR (CDCl3) 2.99 (tr, 2H, J=8.35 Hz); 3.28 (broad s, 1H); 3.52 (tr, 2H, J=8.35 Hz); 3.73 (s, 3H); 6.57 (m, 2H); 6.75 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

A 4-neck 22 L round bottom flask equipped with a nitrogen inlet, mechanical stirrer and thermowell was charged with commercially available 5-methoxyindole (750 g, 5.1 mol) and acetic acid (3.75 L). The resulting solution was cooled to 10° C. by ice bath. Sodium cyanoborohydride (640 g, 10.2 mol, 2 equiv) was added portionwise to maintain the reaction temperature below 25° C. Upon the completion of addition, the reaction was stirred at room temperature for 3 hours and then water was added slowly (2.2 L). The mixture was basified to pH>12 with 50% NaOH (˜5.3 L, slow addition to avoid foaming, the temperature kept below 30° C.). The resulting mixture was extracted with dichloromethane (2×12 L). The combined organic layers were dried over sodium sulfate and evaporated in vacuo to give 5-(methyloxy)-2,3-dihydro-1 H-indole (760 g, >90% purity), which was used for the next step without further purification. 1H NMR (CDCl3, 300 MHz) 6 6.76 (s, 1 H), 6.60 (s, 2H), 3.54 (t, 2H), 3.01 (t, 2H).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
3.75 L
Type
reactant
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyindoline
Reactant of Route 2
5-Methoxyindoline
Reactant of Route 3
Reactant of Route 3
5-Methoxyindoline
Reactant of Route 4
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5-Methoxyindoline
Reactant of Route 5
5-Methoxyindoline
Reactant of Route 6
5-Methoxyindoline

Citations

For This Compound
135
Citations
MI Attia, J Julius, PA Witt-Enderby, DP Zlotos - Tetrahedron, 2007 - Elsevier
… The synthesis of the commercially unavailable starting material, 5-methoxyindoline-2-carboxylic acid (5b) was reported in the patent literature. Stanton et al. obtained 5b·HCl in three …
Number of citations: 16 www.sciencedirect.com
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 2000 - ACS Publications
… Although 39 showed an excellent overall profile we had concerns that the 5-methoxyindoline substituent may be metabolically labile. In the previous 1-(3-pyridylcarbamoyl)indoline …
Number of citations: 100 pubs.acs.org
DP Zlotos, MI Attia, J Julius, S Sethi… - Journal of medicinal …, 2009 - ACS Publications
… The 5-methoxyindoline derivative 6f exerts the highest MT 1 binding affinity (MT 1 , K i = 5.8 nM) and is the only high-affinity ligand in this series showing no subtype selectivity (MT 2 , K i …
Number of citations: 35 pubs.acs.org
HW Darwish, MI Attia, DP Zlotos - Chemistry Central …, 2012 - bmcchem.biomedcentral.com
… Thus, the commercially available 5-methoxyindole-2-carboxylic acid (1) was allowed to react with the nucleophile 5-methoxyindoline (2) [18] in the presence of coupling reagent ethyl-3-(…
Number of citations: 14 bmcchem.biomedcentral.com
Y Zhou, I Piergentili, J Hong, MP van der Helm… - Organic …, 2020 - ACS Publications
… are sluggish substrates, and the application of 5-methoxyindoline catalysis led to 6-fold and … -carbaldehyde, and salicylaldehyde were also used and 5-methoxyindoline and 5-methyl-2-…
Number of citations: 17 pubs.acs.org
RR Hunt, RL Rickard - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… 0Met hylation gave l-acetyl-5-niethoxyindoline which was deacetylated to 5-methoxyindoline. Dehydrogenation of this with 10% palladium-charcoal in boiling inesitylene gave 5-…
Number of citations: 16 pubs.rsc.org
G Papageorgiou, D Ogden, G Kelly… - … & Photobiological Sciences, 2005 - Springer
… Claycop-mediated nitration4 of 1-acetyl-5-methoxyindoline 3 gave a mono-nitro derivative 4. The 1H NMR spectrum included two singlets at δ 8.43 and 7.32 ppm and did not give …
Number of citations: 49 link.springer.com
CR MC MILLION - 1964 - search.proquest.com
… of spiro-(octahydroindolizine-1, 3-5-methoxyindoline) was the elemen ta ry analysis of the dipicrate salt, the appearance of an N -H band at 2.9 fi and the disappearance of the strained …
Number of citations: 0 search.proquest.com
SN Mishra, GA Swan - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… 5-methoxyindoline (IV; R1 = Me, R2 = Et) and converted these into “ dimers.” We failed to obtain a “ dimer ” from 5-methoxyindoline … catalyst afforded 6ethoxy-5-methoxyindoline (IV; R1 …
Number of citations: 3 pubs.rsc.org
EJ Forbes, CJ Gray - Tetrahedron, 1968 - Elsevier
… Catalytic hydrogenation, in the presence of potassium acetate, of the tosylate (V; R = OMe,R’ = Ts)afforded directly a high yield of 5-methoxyindoline, presumably by an intramolecular …
Number of citations: 8 www.sciencedirect.com

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